(Trimethylsilyl)acetic acid

Description

The exact mass of the compound (Trimethylsilyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Trimethylsilyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Trimethylsilyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

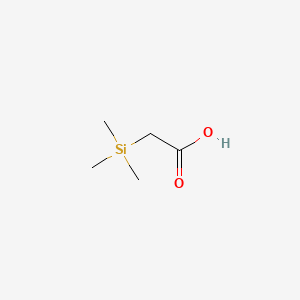

Structure

3D Structure

Properties

IUPAC Name |

2-trimethylsilylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2Si/c1-8(2,3)4-5(6)7/h4H2,1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMMZVAKMAONFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062335 | |

| Record name | Acetic acid, (trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2345-38-2 | |

| Record name | (Trimethylsilyl)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, (trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trimethylsilyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(Trimethylsilyl)acetic acid chemical properties

An In-depth Technical Guide to (Trimethylsilyl)acetic Acid: Properties, Synthesis, and Core Reactivity for the Modern Chemist

Introduction

(Trimethylsilyl)acetic acid, a unique organosilicon compound, has emerged as a versatile and powerful reagent in modern organic synthesis. Its structure, which combines a carboxylic acid moiety with a sterically demanding and electronically influential trimethylsilyl (TMS) group at the α-position, imparts a distinct reactivity profile that synthetic chemists can exploit for sophisticated molecular construction. This guide provides an in-depth exploration of the core chemical properties, synthesis, and, most importantly, the nuanced reactivity of (trimethylsilyl)acetic acid. We will delve into the mechanistic underpinnings of its key transformations, offering field-proven insights and detailed protocols relevant to researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent begins with its fundamental properties. (Trimethylsilyl)acetic acid is a solid at room temperature with a relatively low melting point.[1][2][3] Its identity and purity are routinely confirmed through a combination of physical measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of (Trimethylsilyl)acetic Acid

| Property | Value |

| CAS Number | 2345-38-2[1][4][5] |

| Molecular Formula | C₅H₁₂O₂Si[1][4][5] |

| Molecular Weight | 132.23 g/mol [1][4] |

| Appearance | Colorless to off-white solid (<39°C) or liquid (>42°C)[3] |

| Melting Point | 39-42 °C[2][3] |

| Boiling Point | 178.09 °C; 90-95°C at 10 mmHg[3][6] |

| Flash Point | 95 °C (203 °F) - closed cup[2] |

| Solubility | Soluble in ethereal solvents[1][3] |

| pKa | ~5.23 (Predicted)[3] |

Spectroscopic Characterization

Spectroscopic data is critical for confirming the structure of (Trimethylsilyl)acetic acid.

-

¹H NMR: The proton NMR spectrum is characterized by two key signals: a sharp singlet around 0 ppm corresponding to the nine equivalent protons of the trimethylsilyl (Si(CH₃)₃) group, and a singlet around 2 ppm for the two methylene (CH₂) protons adjacent to the silicon and carbonyl groups. The acidic proton of the carboxyl group typically appears as a broad singlet at lower field.[7]

-

¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbons of the TMS group, the methylene carbon, and the carbonyl carbon.

-

²⁹Si NMR: This technique provides direct evidence for the silicon environment and can be a powerful tool for characterization.[8][9]

-

IR Spectroscopy: The infrared spectrum will prominently feature a strong, broad absorption band for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O stretch of the carbonyl group.

Synthesis of (Trimethylsilyl)acetic Acid

While commercially available, understanding the synthesis of (trimethylsilyl)acetic acid provides insight into its cost and potential impurities. Historically, a common method involved the carbonation of a Grignard reagent derived from chloromethyltrimethylsilane.[10] However, a more practical and accessible laboratory synthesis involves the C-silylation of the dianion of acetic acid.[1][10]

Diagram 1: Synthesis via Acetic Acid Dianion

Caption: Workflow for the synthesis of (Trimethylsilyl)acetic acid.

Protocol 1: Synthesis from Acetic Acid[11]

This protocol is based on the C-silylation of the acetic acid dianion, which favors the formation of the C-silylated product over the O-silylated kinetic product.

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Dianion Formation:

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 equivalents) to a solution of diisopropylamine (2.2 equivalents) in a mixture of THF and ether at -78 °C.

-

Slowly add acetic acid (1.0 equivalent) to the LDA solution at -78 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for approximately 24 hours. This heating step is crucial for isomerizing any initially formed O-silylation precursor to the thermodynamically stable C-silylated intermediate upon addition of TMSCl.

-

-

Silylation:

-

Cool the reaction mixture back down to -78 °C.

-

Add chlorotrimethylsilane (TMSCl, 1.1 equivalents) dropwise via the dropping funnel.

-

Stir the reaction at -78 °C for one hour and then allow it to warm to room temperature overnight.

-

-

Workup and Isolation:

-

Quench the reaction by carefully adding water.

-

Acidify the aqueous layer with dilute HCl and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product, a trimethylsilyl ester intermediate, is then hydrolyzed to yield the final (Trimethylsilyl)acetic acid. This hydrolysis often occurs quantitatively during the acidic workup.[10] Further purification can be achieved by recrystallization or distillation.

Core Reactivity and Synthetic Utility

The synthetic power of (trimethylsilyl)acetic acid stems from the reactivity of the α-carbon, which is activated by both the adjacent carbonyl and the silicon atom. Deprotonation at this position generates a potent α-silyl carbanion, a key intermediate in several name reactions.

Enolate Formation and the Peterson Olefination

The most prominent application of (trimethylsilyl)acetic acid is in the Peterson olefination, a silicon-based alternative to the Wittig reaction for converting aldehydes and ketones into alkenes.[11][12][13] The reaction proceeds via the formation of an α-silyl carbanion (or its enolate equivalent), which adds to a carbonyl compound. The resulting β-hydroxysilane intermediate can then be eliminated under either acidic or basic conditions to yield the alkene.[12][14]

A significant advantage of the Peterson olefination is the stereochemical control it offers. The elimination of the β-hydroxysilane intermediate proceeds via two distinct, stereospecific pathways:

-

Basic Conditions: Promotes a syn-elimination pathway.

-

Acidic Conditions: Promotes an anti-elimination pathway.

This dichotomy allows for the selective formation of either the (E)- or (Z)-alkene from a single diastereomer of the β-hydroxysilane intermediate.[11][12][14]

Diagram 2: The Peterson Olefination Mechanism

Caption: General mechanism of the Peterson Olefination reaction.

Protocol 2: Peterson Olefination for α,β-Unsaturated Acid Synthesis

This protocol outlines the reaction of the dianion of (trimethylsilyl)acetic acid with an aldehyde to form an α,β-unsaturated carboxylic acid.

-

Dianion Generation:

-

In a flame-dried, nitrogen-purged flask, dissolve (trimethylsilyl)acetic acid (1.0 equivalent) in dry THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (2.0 equivalents) in THF dropwise. Stir the resulting mixture at -78 °C for 30-60 minutes.

-

-

Carbonyl Addition:

-

Add a solution of the desired aldehyde (1.0 equivalent) in dry THF to the dianion solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

-

-

Workup and Elimination (Basic Conditions):

-

Pour the reaction mixture into water and extract with a non-polar solvent (e.g., hexane) to remove non-polar impurities.

-

Acidify the aqueous layer to pH ~2 with dilute HCl.

-

The elimination to the α,β-unsaturated acid often occurs spontaneously upon warming or during the acidic workup. Gentle heating can be applied to drive the elimination to completion.

-

-

Isolation and Purification:

-

Extract the acidified aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting α,β-unsaturated carboxylic acid by column chromatography or recrystallization.

-

Mukaiyama-Type Aldol Reactions

(Trimethylsilyl)acetic acid can also serve as a precursor for bis-silyl ketene acetals, which are potent nucleophiles in Mukaiyama-type aldol additions.[15][16] In a one-pot procedure, the acid reacts with an amine base and trimethylsilyl trifluoromethanesulfonate (TMSOTf) to form the bis-silyl ketene acetal in situ.[15][17] This reactive intermediate then adds to an aldehyde, catalyzed by the TMSOTf, to yield a β-hydroxy carboxylic acid after acidic workup.[16][17]

This method is exceptionally mild and avoids the harsh basic conditions typically required for generating carboxylic acid dianions.[15][17]

Diagram 3: One-Pot Mukaiyama Aldol Addition

Sources

- 1. (TRIMETHYLSILYL)ACETIC ACID | 2345-38-2 [chemicalbook.com]

- 2. (トリメチルシリル)酢酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (TRIMETHYLSILYL)ACETIC ACID CAS#: 2345-38-2 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Acetic acid, (trimethylsilyl)- [webbook.nist.gov]

- 6. (Trimethylsilyl)acetic acid | 2345-38-2 | CAA34538 [biosynth.com]

- 7. (TRIMETHYLSILYL)ACETIC ACID(2345-38-2) 1H NMR [m.chemicalbook.com]

- 8. Acetic acid, ((trimethylsilyl)thio)-, trimethylsilyl ester | C8H20O2SSi2 | CID 553109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Peterson Olefination [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. New Addition to the Synthetic Olefination Toolbox - ChemistryViews [chemistryviews.org]

- 14. Peterson Olefination | NROChemistry [nrochemistry.com]

- 15. scholarship.richmond.edu [scholarship.richmond.edu]

- 16. Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]

- 17. Acetic acid aldol reactions in the presence of trimethylsilyl trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

(Trimethylsilyl)acetic acid physical properties

An In-Depth Technical Guide to the Physical Properties of (Trimethylsilyl)acetic Acid

Introduction

(Trimethylsilyl)acetic acid (TMSAA), with the CAS Registry Number 2345-38-2, is an organosilicon compound of significant interest in modern organic synthesis.[1][2] Its unique structure, combining a carboxylic acid moiety with a bulky, lipophilic trimethylsilyl group, imparts a distinct set of physical and chemical properties that are leveraged by researchers in pharmaceuticals and fine chemical production. This guide provides an in-depth exploration of the core physical properties of TMSAA, offering not just data, but the scientific context and experimental methodologies relevant to its practical application. Understanding these properties is paramount for its effective handling, storage, and deployment as a versatile synthetic building block, notably in the synthesis of complex molecules like α,β-unsaturated carboxylic acids.[3][4]

Core Physicochemical Properties

The physical state and characteristics of a reagent are the foundation of its utility in the laboratory. (Trimethylsilyl)acetic acid is a low-melting solid, a property that dictates its storage and handling requirements. Below approximately 39°C, it exists as a colorless to off-white crystalline solid, while above this temperature, it is a liquid.[4][5][6] This transition temperature near ambient conditions requires researchers to be mindful of the laboratory environment to ensure consistent dispensing and reactivity.

All quantitative data are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 2345-38-2 | [1][2] |

| Molecular Formula | C₅H₁₂O₂Si | [2][7] |

| Molecular Weight | 132.23 g/mol | [1][7] |

| Appearance | Colorless to off-white solid (<39°C) or liquid (>42°C) | [4][6] |

| Melting Point | 39-42 °C (lit.) | [1][5][8][9] |

| Boiling Point | 90-95 °C at 10 mmHg | [4][5][6] |

| Density | 0.883 g/cm³ (estimate) | [4][5] |

| Flash Point | 95 °C (203 °F) - closed cup | [1][5][10] |

| pKa | 5.23 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in ethereal solvents; reacts with water | [4][5] |

Structural and Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For (Trimethylsilyl)acetic acid, NMR and IR spectroscopy are primary tools for identity confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.

-

¹H NMR: The proton NMR spectrum of TMSAA is simple and highly characteristic. It displays two key signals:

-

A sharp, intense singlet at approximately 0.0 ppm , integrating to 9 protons. This signal is assigned to the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. Its upfield shift is a classic indicator of protons on a silicon atom.

-

A singlet at approximately 2.0 ppm , integrating to 2 protons. This corresponds to the methylene (-CH₂-) protons adjacent to both the silicon atom and the carbonyl group.

-

A broad singlet, typically far downfield (often >10 ppm), corresponds to the acidic proton of the carboxylic acid (-COOH). Its chemical shift can vary with concentration and solvent.[11]

-

-

¹³C NMR: The carbon spectrum provides further confirmation of the backbone:

-

A signal around -1.0 ppm corresponds to the carbons of the (-Si(CH₃)₃) group.

-

A signal for the methylene carbon (-CH₂-) is observed further downfield.

-

The carbonyl carbon (C=O) of the carboxylic acid appears significantly downfield, typically in the range of 170-180 ppm.

-

-

²⁹Si NMR: The ²⁹Si NMR spectrum shows a characteristic resonance for the silicon atom in the trimethylsilyl environment, providing direct evidence of the organosilicon structure.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of TMSAA is dominated by two features:

-

A very broad absorption band in the region of 2500-3300 cm⁻¹ , which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

A sharp, strong absorption peak around 1715 cm⁻¹ , corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.[14]

Thermal Properties and Phase Behavior

Melting Point

The melting point of 39-42 °C is a critical parameter for purity assessment. A sharp melting range within this window is indicative of a high-purity sample.[1][8] Conversely, a depressed and broadened melting range suggests the presence of impurities.[1] This property is also practically important; on a warm day, the solid may melt, requiring it to be handled as a liquid. For long-term stability, it is often recommended to store it in a cool, dry place.

Boiling Point and Vacuum Distillation

(Trimethylsilyl)acetic acid is susceptible to decomposition at elevated temperatures. Therefore, purification by distillation must be performed under reduced pressure (vacuum distillation).[6][15] The reported boiling point of 90-95 °C at 10 mmHg demonstrates that a moderate vacuum is sufficient to distill the compound well below its decomposition temperature.[5][6] This technique is essential for obtaining high-purity material, as it separates the target compound from non-volatile impurities and higher-boiling side products.[6][16]

Solubility and Reactivity Profile

The solubility of TMSAA is dictated by its dual nature. The nonpolar trimethylsilyl group renders it soluble in a variety of organic solvents, particularly ethereal solvents like diethyl ether and tetrahydrofuran (THF).[4][5]

However, the carboxylic acid group makes it susceptible to hydrolysis. The compound is described as moisture-sensitive.[4] In the presence of water, the trimethylsilyl group can be cleaved, although this reaction is generally slow under neutral conditions. This reactivity is a key aspect of its use in synthesis, where the TMS group can act as a protecting group for the α-position of acetic acid, which can be removed later under specific conditions.[17][18][19]

Experimental Protocols for Property Determination

The trustworthiness of physical property data relies on standardized, reproducible experimental methods.

Protocol for Melting Point Determination (Capillary Method)

This protocol adheres to the standard capillary method for determining the melting range of a crystalline solid.[5][20]

-

Sample Preparation:

-

Ensure the (Trimethylsilyl)acetic acid sample is crystalline and dry. If it is coarse, gently crush it into a fine powder using a mortar and pestle.[5] This ensures uniform heat transfer.

-

Press the open end of a glass capillary tube into the powdered sample several times.

-

Tap the bottom (sealed end) of the capillary on a hard surface to pack the powder down into a dense column of 2-3 mm height.[5]

-

-

Measurement (Manual or Automated Apparatus):

-

Place the packed capillary into the heating block of the melting point apparatus.[20]

-

For an unknown sample, perform a rapid initial heating (e.g., 10-20 °C/min) to find an approximate melting point.[1]

-

Allow the apparatus to cool.

-

For an accurate measurement, prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂. For a pure sample of TMSAA, this should be within the 39-42 °C range.[1][8]

-

Caption: Workflow for Melting Point Determination.

Protocol for Boiling Point Determination (Vacuum Distillation)

This protocol outlines the essential steps for purifying (Trimethylsilyl)acetic acid by distillation under reduced pressure.

-

Apparatus Setup:

-

Safety First: Inspect all glassware for cracks or defects that could cause an implosion under vacuum.[21]

-

Assemble a vacuum distillation apparatus using ground-glass joints. All joints must be lightly greased to ensure a proper seal.[21]

-

The setup should include a distilling flask, a Claisen adapter (to minimize bumping), a thermometer with the bulb placed below the sidearm to the condenser, a condenser, and a receiving flask.[16][21]

-

Place a magnetic stir bar in the distilling flask for smooth boiling. Boiling stones are ineffective under vacuum.[21]

-

Connect the apparatus via thick-walled vacuum tubing to a vacuum trap, which is then connected to a vacuum source (e.g., a vacuum pump).

-

-

Distillation Procedure:

-

Charge the distilling flask with the crude (Trimethylsilyl)acetic acid (no more than two-thirds full).

-

Begin stirring and turn on the vacuum source. The pressure should drop steadily. Monitor the pressure with a manometer if available.

-

Once a stable, low pressure (e.g., ~10 mmHg) is achieved, begin heating the distilling flask using a heating mantle or oil bath.[6]

-

Increase the temperature gradually until the liquid begins to boil and a ring of condensate rises towards the condenser.

-

Collect any low-boiling initial fractions (forerun) in the receiving flask.

-

When the temperature stabilizes, replace the receiving flask to collect the main fraction. The stable temperature observed during the collection of the bulk of the distillate is the boiling point at that specific pressure.[6]

-

Continue distillation until only a small residue remains in the distilling flask. Do not distill to dryness.

-

Stop heating, allow the apparatus to cool, and then slowly and carefully vent the system to return to atmospheric pressure before disassembling.

-

Caption: Workflow for Vacuum Distillation.

Safety and Handling Considerations

As a carboxylic acid, (Trimethylsilyl)acetic acid is an irritant. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat, must be worn at all times.[8] Handling should be performed in a well-ventilated fume hood. Due to its moisture sensitivity, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool location.[4][5]

Conclusion

The physical properties of (Trimethylsilyl)acetic acid define its profile as a valuable and versatile reagent in organic chemistry. Its low melting point, solubility in common organic solvents, and the ability to be purified via vacuum distillation make it a manageable and practical compound for laboratory use. A thorough understanding of its spectroscopic signatures ensures identity and purity, while awareness of its moisture sensitivity and handling requirements is crucial for successful and safe application. This guide provides the foundational knowledge and experimental framework necessary for researchers and drug development professionals to confidently incorporate this important building block into their synthetic strategies.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 6, 2026, from [Link]

-

Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved January 6, 2026, from [Link]

-

Purification: Distillation at Reduced Pressures. (n.d.). University of Rochester Department of Chemistry. Retrieved January 6, 2026, from [Link]

-

Vacuum distillation - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

- Jain, N. F., & Masse, C. E. (n.d.).

-

5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022, April 7). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Vacuum Distillation: Process, Applications & Pump Requirements. (n.d.). BRANDTECH Scientific. Retrieved January 6, 2026, from [Link]

-

Chemical Properties of Acetic acid, (trimethylsilyl)- (CAS 2345-38-2). (n.d.). Cheméo. Retrieved January 6, 2026, from [Link]

- Supplementary Information - General Procedures. (n.d.). Retrieved January 6, 2026, from a source providing general experimental procedures for NMR and IR spectroscopy.

-

Johnson, C. W., et al. (2010). Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate. Journal of Organic Chemistry, 75(15), 5351-5354. UR Scholarship Repository. Retrieved from [Link]

-

Acetic acid, ((trimethylsilyl)thio)-, trimethylsilyl ester | C8H20O2SSi2 | CID 553109 - Spectral Information. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

- Supplementary Information - Abbrevi

- Bellassoued, M., Dubois, J., & Bertounesque, E. (1987). A Simple Preparation of Trimethylsilyl Acetic Acid. Synthetic Communications, 17(12), 1475-1478. Semantic Scholar.

- Cowan, P. J., & Rathke, M. W. (1983). Acylation of Trimethylsilyl Acetate. A Synthetic Route to β-Keto Acids and Methyl Ketones.

- Lee, M. E., et al. (n.d.). Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]-. Molecules.

- Kabalka, G. W., & Bierer, D. E. (1989). Trimethylsilyl Esters: Protection of Carboxylic Acids during Hydroboration Reactions. Organometallics, 8(3), 655-659.

-

Kabalka, G. W., & Bierer, D. E. (2006). Trimethylsilyl Esters: Temporary Protection of Carboxylic Acids During Hydroboration Reactions. Synthetic Communications. ResearchGate. Retrieved from [Link]

-

Acetic acid, (trimethylsilyl)-. (n.d.). NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

Kabalka, G. W., & Bierer, D. E. (2006). (PDF) Trimethylsilyl Esters: Temporary Protection of Carboxylic Acids During Hydroboration Reactions. ResearchGate. Retrieved from [Link]

Sources

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. Acetic acid, (trimethylsilyl)- [webbook.nist.gov]

- 3. (TRIMETHYLSILYL)ACETIC ACID | 2345-38-2 [chemicalbook.com]

- 4. (TRIMETHYLSILYL)ACETIC ACID CAS#: 2345-38-2 [m.chemicalbook.com]

- 5. thinksrs.com [thinksrs.com]

- 6. Purification [chem.rochester.edu]

- 7. store.astm.org [store.astm.org]

- 8. Vacuum distillation | Purpose & how it works [h2o-de.com]

- 9. 三甲基硅基乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Trimethylsilyl acetate | 2754-27-0 [chemicalbook.com]

- 11. (TRIMETHYLSILYL)ACETIC ACID(2345-38-2) 1H NMR spectrum [chemicalbook.com]

- 12. Acetic acid, ((trimethylsilyl)thio)-, trimethylsilyl ester | C8H20O2SSi2 | CID 553109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+} via Silole Dianion [Ph4C4Si]−2•2[Li]+ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (TRIMETHYLSILYL)ACETIC ACID(2345-38-2) IR Spectrum [m.chemicalbook.com]

- 15. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 16. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. westlab.com [westlab.com]

- 21. chem.libretexts.org [chem.libretexts.org]

(Trimethylsilyl)acetic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure and Reactivity of (Trimethylsilyl)acetic Acid

Authored by: A Senior Application Scientist

Abstract

(Trimethylsilyl)acetic acid, with the chemical formula (CH₃)₃SiCH₂CO₂H, is a versatile organosilicon compound that serves as a pivotal building block in modern organic synthesis.[1] Its unique molecular architecture, dominated by the sterically demanding and electronically influential trimethylsilyl (TMS) group, imparts distinct reactivity that is leveraged by researchers in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides an in-depth exploration of the compound's molecular structure, elucidated through comprehensive spectroscopic analysis. It further details validated synthetic protocols and examines the mechanistic underpinnings of its key reactions, with a particular focus on its utility for drug development professionals.

Core Molecular Characteristics

(Trimethylsilyl)acetic acid is a solid at room temperature with a melting point in the range of 39-42 °C.[1][2][3] Its structure is characterized by a carboxylic acid moiety linked to a methyl group that is substituted with a trimethylsilyl group. This arrangement is central to its chemical behavior.

Physicochemical Properties

A summary of the essential physicochemical properties is presented below, providing foundational data for experimental design.

| Property | Value | Reference |

| CAS Number | 2345-38-2 | [1][4][5] |

| Molecular Formula | C₅H₁₂O₂Si | [4][5] |

| Molecular Weight | 132.23 g/mol | [1][4][5] |

| Melting Point | 39-42 °C | [1][2][3] |

| Boiling Point | 90-95 °C at 10 mmHg | [3] |

| SMILES | C(C)CC(=O)O | [1][4][6] |

| InChI Key | JDMMZVAKMAONFU-UHFFFAOYSA-N | [1][5][6] |

Structural Analysis

The core of (Trimethylsilyl)acetic acid's utility lies in the interplay between the carboxylic acid functional group and the adjacent TMS group. The Si-C bond is significantly longer and more polarizable than a C-C bond, and the silicon atom is more electropositive than carbon. These factors contribute to the stabilization of a negative charge on the α-carbon (the carbon adjacent to the silicon and carbonyl groups), a phenomenon known as the α-silicon effect. This electronic stabilization is crucial for the facile formation and subsequent reactivity of the corresponding enolate.

Caption: Molecular structure of (Trimethylsilyl)acetic acid.

Spectroscopic Characterization: A Deeper Look

Spectroscopic analysis provides an empirical fingerprint of the molecular structure, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is remarkably simple and diagnostic. It typically shows three distinct signals:

-

A sharp, intense singlet at approximately 0.1 ppm, integrating to 9 protons, corresponding to the three equivalent methyl groups of the TMS moiety. This upfield shift is a hallmark of protons on a silicon atom.

-

A singlet around 2.0 ppm, integrating to 2 protons, representing the α-methylene (CH₂) group.

-

A broad singlet, typically far downfield (>10 ppm), corresponding to the acidic proton of the carboxylic acid. The chemical shift of this proton is highly dependent on concentration and solvent.[7]

-

-

²⁹Si NMR: The ²⁹Si NMR spectrum provides direct evidence for the silicon environment.[8]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~0.1 | Singlet (s) | Si(CH ₃)₃ |

| ¹H | ~2.0 | Singlet (s) | SiCH ₂COOH |

| ¹H | >10 | Broad Singlet (br s) | COOH |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups based on their vibrational frequencies. The spectrum of (Trimethylsilyl)acetic acid is dominated by two features characteristic of a carboxylic acid.[9]

-

A very broad absorption band in the region of 2500-3300 cm⁻¹, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[10]

-

A strong, sharp absorption band around 1710 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak is observed at m/z = 132.[11]

-

Key Fragments: The fragmentation is often dominated by the TMS group.

Synthesis of (Trimethylsilyl)acetic Acid

While several methods exist, a practical and cost-effective synthesis involves the C-silylation of the dianion of acetic acid.[2][12] This approach avoids the use of more expensive starting materials like chloromethyltrimethylsilane.[12]

Caption: Stereoselective pathways of the Peterson Olefination.

Applications in Drug Development

The ability to form α,β-unsaturated carboxylic acids and their derivatives makes (Trimethylsilyl)acetic acid a valuable reagent in drug synthesis. These motifs are present in numerous biologically active molecules. Furthermore, its use in aldol-type reactions, such as the TMSOTf-catalyzed Mukaiyama aldol addition, provides access to β-hydroxy carboxylic acids, which are versatile chiral building blocks. [13][14][15][16]The controlled and predictable reactivity of this reagent allows for the efficient construction of complex molecular scaffolds, streamlining synthetic routes and improving yields in the development of new pharmaceutical agents. [17]

Conclusion

(Trimethylsilyl)acetic acid is more than a simple organosilicon compound; it is a sophisticated tool for modern organic synthesis. Its molecular structure, defined by the powerful electronic and steric influence of the trimethylsilyl group, enables a rich and controllable reactivity. Through a detailed understanding of its spectroscopic properties, synthetic pathways, and reaction mechanisms like the Peterson Olefination, researchers in academia and the pharmaceutical industry can effectively harness its potential to build the complex molecules that underpin future scientific discovery and therapeutic innovation.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trimethylsilyl Acetate. Retrieved from [Link]

-

Downey, C. W., Johnson, M. W., Lawrence, D. H., Fleisher, A. S., & Tracy, K. J. (2010). Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate. The Journal of Organic Chemistry, 75(15), 5351–5354. Available from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetic acid, (trimethylsilyl)- (CAS 2345-38-2). Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, (trimethylsilyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz. (n.d.). (trimethylsilyl)acetic acid. Retrieved from [Link]

-

ChemBK. (n.d.). (TRIMETHYLSILYL)ACETIC ACID. Retrieved from [Link]

-

SpectraBase. (n.d.). (Trimethylsilyl)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). Acetic acid, ((trimethylsilyl)thio)-, trimethylsilyl ester. Retrieved from [Link]

-

University of Richmond Scholarship Repository. (2010). Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate. Retrieved from [Link]

- Google Patents. (n.d.). CN103755734A - Synthesis method of trimethylsilyl acetate.

-

PubMed. (2010). Acetic acid aldol reactions in the presence of trimethylsilyl trifluoromethanesulfonate. Retrieved from [Link]

-

Bellassoued, M., Dubois, J. E., & Bertounesque, E. (1987). A Simple Preparation of Trimethylsilyl Acetic Acid. Synthetic Communications, 17(10), 1181-1183. Available from [Link]

-

Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]

-

ACS Publications. (2010). Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate. Retrieved from [Link]

-

ACS Publications. (2003). External Chiral Ligand-Mediated Enantioselective Peterson Reaction of α-Trimethylsilanylacetate with Substituted Cyclohexanones. Retrieved from [Link]

-

Semantic Scholar. (1987). A Simple Preparation of Trimethylsilyl Acetic Acid. Retrieved from [Link]

-

NROChemistry. (n.d.). Peterson Olefination. Retrieved from [Link]

-

PubChem. (n.d.). CID 158375162. Retrieved from [Link]

-

Petersson, G. (1969). Mass spectrometry of alditols as trimethylsilyl derivatives. Tetrahedron, 25(17), 4437-4443. Available from [Link]

-

ResearchGate. (n.d.). GC/MS chromatograms of (13C and 12C) acetic acid, trimethylsilyl ester. Retrieved from [Link]

-

MDPI. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Retrieved from [Link]

-

NIST. (n.d.). Acetic acid, (trimethylsilyl)-. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2.4: Functional Groups. Retrieved from [Link]

Sources

- 1. (トリメチルシリル)酢酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (TRIMETHYLSILYL)ACETIC ACID | 2345-38-2 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. (Trimethylsilyl)acetic acid | 2345-38-2 | CAA34538 [biosynth.com]

- 5. Acetic acid, (trimethylsilyl)- [webbook.nist.gov]

- 6. (trimethylsilyl)acetic acid [stenutz.eu]

- 7. (TRIMETHYLSILYL)ACETIC ACID(2345-38-2) 1H NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. (TRIMETHYLSILYL)ACETIC ACID(2345-38-2) IR Spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. (TRIMETHYLSILYL)ACETIC ACID(2345-38-2) MS spectrum [chemicalbook.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Acetic Acid Aldol Reactions in the Presence of Trimethylsilyl Trifluoromethanesulfonate [organic-chemistry.org]

- 14. scholarship.richmond.edu [scholarship.richmond.edu]

- 15. Acetic acid aldol reactions in the presence of trimethylsilyl trifluoromethanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to (Trimethylsilyl)acetic acid (CAS 2-345-38-2): Properties, Synthesis, and Synthetic Applications

(Trimethylsilyl)acetic acid (TMSA) , bearing the CAS number 2345-38-2, stands as a versatile bifunctional organosilicon reagent.[1][2][3] Its unique structure, which incorporates both a carboxylic acid moiety and a sterically influential trimethylsilyl group, makes it a valuable building block in modern organic synthesis. This guide offers a comprehensive overview for researchers, chemists, and drug development professionals on its properties, synthesis, core reactivity, and significant applications, particularly highlighting its role in the stereocontrolled synthesis of alkenes.

Part 1: Physicochemical Properties & Spectral Data

TMSA is a moisture-sensitive, colorless to off-white solid at room temperature.[1] Its physical and chemical properties are crucial for its handling and application in synthesis.

Table 1: Physicochemical Properties of (Trimethylsilyl)acetic acid

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2345-38-2 | [1][2][3] |

| Molecular Formula | C₅H₁₂O₂Si | [1][2][4] |

| Molecular Weight | 132.23 g/mol | [1][2][3][4] |

| Melting Point | 39-42 °C | [1][2][3] |

| Boiling Point | 90-95 °C (at 10 mmHg) | [1][5] |

| Flash Point | 95 °C (203 °F) - closed cup | [2][3] |

| Density | 0.883 g/cm³ (estimate) | [1][5] |

| Solubility | Soluble in ethereal solvents | [1][5] |

| SMILES String | C(C)CC(O)=O | [2][3] |

| InChI Key | JDMMZVAKMAONFU-UHFFFAOYSA-N |[2][3] |

Spectral Data Insights: The structural features of TMSA give rise to characteristic spectroscopic signals.

-

¹H NMR: The proton nuclear magnetic resonance spectrum typically shows a sharp singlet around 0 ppm for the nine equivalent protons of the trimethylsilyl (Si(CH₃)₃) group and a singlet for the two methylene (CH₂) protons adjacent to the silicon atom.[6] The acidic proton of the carboxyl group is also observed, though its chemical shift can vary with concentration and solvent.

-

¹³C NMR: The carbon spectrum will show distinct signals for the trimethylsilyl carbons, the methylene carbon, and the carbonyl carbon.

-

IR Spectroscopy: The infrared spectrum is characterized by a strong carbonyl (C=O) stretching absorption for the carboxylic acid, typically in the region of 1700-1725 cm⁻¹, and a broad O-H stretching band.

-

²⁹Si NMR: The silicon-29 NMR spectrum provides a characteristic chemical shift for the silicon atom in its specific chemical environment.[7]

Part 2: Synthesis of (Trimethylsilyl)acetic acid

The most common and established method for synthesizing TMSA is through the carboxylation of a Grignard reagent.[1] This multi-step process is reliable and scalable for laboratory preparations.

Typical Synthetic Protocol:

-

Grignard Reagent Formation: Chloromethyltrimethylsilane is reacted with magnesium turnings in an anhydrous ether solvent (like diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon) to form the corresponding Grignard reagent, trimethylsilylmethylmagnesium chloride. The initiation of this reaction is often the critical step, sometimes requiring gentle heating or an activating agent.

-

Carboxylation: The freshly prepared Grignard reagent is then added slowly to a slurry of crushed dry ice (solid carbon dioxide) in an ether solvent. The nucleophilic Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.

-

Acidic Workup: The reaction mixture is quenched by carefully adding an aqueous acid solution (e.g., dilute hydrochloric acid). This protonates the carboxylate salt, yielding (Trimethylsilyl)acetic acid and water-soluble magnesium salts.

-

Purification: The product is typically extracted into an organic solvent, washed, dried, and purified by distillation or recrystallization.

Caption: Synthetic workflow for (Trimethylsilyl)acetic acid via the Grignard pathway.

Part 3: Core Reactivity and Key Synthetic Applications

The synthetic utility of TMSA and its derivatives, such as ethyl (trimethylsilyl)acetate, stems from the stabilizing effect of the silicon atom on an adjacent carbanion (the α-silyl carbanion). This makes the α-protons acidic enough to be removed by a strong base, generating a potent nucleophile.

The most prominent application of TMSA derivatives is in the Peterson Olefination , a powerful alternative to the Wittig reaction for synthesizing alkenes from carbonyl compounds.[8][9][10][11] A key advantage is the ability to stereoselectively generate either the (E)- or (Z)-alkene from a common β-hydroxysilane intermediate by choosing either acidic or basic elimination conditions.[9][11][12]

Mechanism and Stereochemical Control:

-

Carbanion Formation: The ester of TMSA (e.g., ethyl (trimethylsilyl)acetate) is deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form the α-silyl carbanion.

-

Addition to Carbonyl: This carbanion acts as a nucleophile, attacking an aldehyde or ketone to form a lithium alkoxide of a β-hydroxysilane.

-

Elimination Step (Stereochemical Divergence):

-

Basic Elimination (Syn-elimination): Treatment with a base (e.g., potassium hydride, KH) leads to a concerted syn-elimination pathway, typically yielding the (E)-alkene.[9][10]

-

Acidic Elimination (Anti-elimination): Treatment with an acid (e.g., sulfuric acid, acetic acid) results in protonation of the hydroxyl group followed by an anti-elimination, which generally produces the (Z)-alkene.[9][10]

-

Sources

- 1. (TRIMETHYLSILYL)ACETIC ACID | 2345-38-2 [chemicalbook.com]

- 2. 三甲基硅基乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 三甲基硅基乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (Trimethylsilyl)acetic acid | 2345-38-2 | CAA34538 [biosynth.com]

- 5. chembk.com [chembk.com]

- 6. (TRIMETHYLSILYL)ACETIC ACID(2345-38-2) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Peterson Olefination [organic-chemistry.org]

- 9. Peterson Olefination | NROChemistry [nrochemistry.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Peterson olefination - Wikipedia [en.wikipedia.org]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Preparation of (Trimethylsilyl)acetic Acid via Grignard Reagent

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of (trimethylsilyl)acetic acid, a valuable building block in organic chemistry. The primary focus is on its preparation utilizing the robust and scalable Grignard reaction, a cornerstone of carbon-carbon bond formation.

Introduction: The Significance of (Trimethylsilyl)acetic Acid

(Trimethylsilyl)acetic acid, with the chemical formula (CH₃)₃SiCH₂CO₂H, is a versatile reagent in organic synthesis. Its utility stems from the presence of the silicon atom, which influences the reactivity of the adjacent methylene and carboxylic acid groups. This unique structure allows for its application in the synthesis of α,β-unsaturated carboxylic acids and α-trimethylsilylbutyrolactones, among other complex molecules.[1] While alternative synthetic routes exist, such as the reaction of acetic acid with lithium diisopropylamide followed by chlorotrimethylsilane, the Grignard-based method remains a prevalent and cost-effective approach.[1][2]

Core Synthesis Strategy: The Grignard Reaction

The synthesis of (trimethylsilyl)acetic acid via a Grignard reagent is a two-step process. First, a Grignard reagent, specifically (trimethylsilyl)methylmagnesium chloride, is prepared. This is followed by the carboxylation of the Grignard reagent using carbon dioxide (often in the form of dry ice), and subsequent acidic workup to yield the final product.[3]

Step 1: Formation of (Trimethylsilyl)methylmagnesium Chloride

The Grignard reagent is synthesized by reacting (chloromethyl)trimethylsilane with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF).[4] The solvent plays a crucial role in stabilizing the Grignard reagent through coordination.[4]

Step 2: Carboxylation and Acidic Workup

The highly nucleophilic carbon atom of the Grignard reagent attacks the electrophilic carbon of carbon dioxide.[5][6] This nucleophilic addition forms a magnesium salt of the carboxylate ion.[3] Subsequent protonation with an aqueous acid yields (trimethylsilyl)acetic acid.[3] This method effectively extends the carbon chain by one carbon atom.[5][6]

Mechanistic Insights

The Grignard reaction with carbon dioxide is a classic example of nucleophilic addition to a carbonyl group. The carbon atom in carbon dioxide (O=C=O) is electrophilic due to the polarization of the carbon-oxygen double bonds.[5] The Grignard reagent, which can be represented as R-MgX, behaves as a strong nucleophile with a carbanion-like character (R⁻).[5][6]

The mechanism proceeds as follows:

-

Nucleophilic Attack: The nucleophilic carbon of the (trimethylsilyl)methyl group attacks the electrophilic carbon of CO₂, leading to the formation of a new carbon-carbon bond and breaking one of the C=O pi bonds. This results in a magnesium carboxylate intermediate.[3][5]

-

Protonation: The intermediate is then treated with an aqueous acid (acidic workup). The oxygen of the carboxylate is protonated to form the final carboxylic acid product, (trimethylsilyl)acetic acid.[5]

Caption: Mechanism of (Trimethylsilyl)acetic acid synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of (trimethylsilyl)acetic acid.

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas inlet

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

(Chloromethyl)trimethylsilane

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as initiator)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (e.g., 1 M)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Workflow Diagram:

Caption: Experimental workflow for the synthesis.

Procedure:

Part 1: Preparation of (Trimethylsilyl)methylmagnesium Chloride

-

Apparatus Setup: Assemble a flame-dried three-necked flask equipped with a reflux condenser, a pressure-equalizing addition funnel, a magnetic stir bar, and a nitrogen or argon inlet.[7] Ensure all glassware is scrupulously dry to prevent quenching of the Grignard reagent.[8]

-

Reagent Addition: To the flask, add magnesium turnings and a small crystal of iodine. The iodine helps to activate the magnesium surface.[7]

-

Solvent Addition: Add anhydrous diethyl ether or THF to the flask.[7]

-

Initiation and Addition of Alkyl Halide: In the addition funnel, prepare a solution of (chloromethyl)trimethylsilane in anhydrous ether or THF. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and bubbling is observed. Once initiated, add the remaining (chloromethyl)trimethylsilane solution dropwise at a rate that maintains a gentle reflux.[7]

-

Completion of Reaction: After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure complete reaction.[7] Cool the resulting Grignard reagent solution to room temperature.

Part 2: Carboxylation and Workup

-

Carboxylation: In a separate beaker, crush a sufficient amount of dry ice. While stirring, slowly pour the prepared Grignard reagent solution onto the crushed dry ice. Use an excess of dry ice to ensure complete carboxylation and to help control the exothermic reaction.

-

Quenching and Acidification: Allow the excess dry ice to sublime. Slowly and carefully add aqueous hydrochloric acid to the reaction mixture with stirring to protonate the carboxylate salt and dissolve any remaining magnesium salts.[8]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[7]

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude (trimethylsilyl)acetic acid can be purified by distillation under reduced pressure or by recrystallization. The pure product is a solid at room temperature with a melting point of approximately 39-42 °C.[1]

Quantitative Data Summary

| Reagent/Parameter | Molar Mass ( g/mol ) | Typical Molar Ratio | Example Quantity | Notes |

| Magnesium Turnings | 24.31 | 1.1 | 2.67 g | Use a slight excess. |

| (Chloromethyl)trimethylsilane | 122.67 | 1.0 | 12.27 g | Should be pure and dry. |

| Anhydrous Diethyl Ether/THF | - | - | 150-200 mL | Must be anhydrous. |

| Dry Ice (CO₂) | 44.01 | Large Excess | ~100 g | Use a significant excess. |

| Hydrochloric Acid (1 M) | - | - | As needed | Add until the aqueous layer is acidic. |

| Expected Yield | 132.23 | - | - | Yields can range from 70-90% based on optimization. |

Safety and Handling Precautions

-

(Chloromethyl)trimethylsilane: This compound is flammable and an irritant. Handle in a well-ventilated fume hood.

-

Grignard Reagent ((Trimethylsilyl)methylmagnesium chloride): This reagent is highly flammable, reacts violently with water, and causes severe skin burns and eye damage.[9][10] It is crucial to handle it under an inert atmosphere (nitrogen or argon) and to avoid any contact with moisture.[9][11] All glassware must be thoroughly dried.[8]

-

Diethyl Ether and THF: These solvents are extremely flammable and can form explosive peroxides upon storage.[9][12] Use in a well-ventilated area away from ignition sources. Test for peroxides if the solvent has been stored for an extended period.[9]

-

Dry Ice: Handle with appropriate insulating gloves to prevent frostbite. Ensure adequate ventilation as it sublimes to carbon dioxide gas, which can displace oxygen.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[9][12][13] Have a fire extinguisher rated for chemical fires readily available.

Troubleshooting and Optimization

-

Failure to Initiate Grignard Reaction: This is often due to wet glassware or reagents, or inactive magnesium. Ensure all components are scrupulously dry. Activating the magnesium by crushing it gently with a dry glass rod or adding a small crystal of iodine can help initiate the reaction.[7]

-

Low Yield: Low yields can result from incomplete reaction, quenching of the Grignard reagent by moisture or acidic impurities, or side reactions. Titration of the Grignard reagent before use can help determine its exact concentration and allow for more precise stoichiometry in the carboxylation step.[14][15]

-

Formation of Biphenyl-type Impurities: While less common with this specific substrate, Grignard reagents can undergo coupling reactions. This is generally favored by higher temperatures. Maintaining a controlled temperature during the Grignard formation and subsequent reactions is important.[8]

Conclusion

The synthesis of (trimethylsilyl)acetic acid via the Grignard reagent is a reliable and well-established method. By understanding the underlying mechanism, adhering to a meticulous experimental protocol, and observing stringent safety precautions, researchers can successfully prepare this valuable synthetic intermediate. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving high yields and purity.

References

-

The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. (n.d.). Chemistry LibreTexts. [Link]

-

Ch19: RMgX + CO2 -> RCO2H. (n.d.). University of Calgary. [Link]

-

Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). (2014, September 15). ChemistNate. [Link]

-

Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. (n.d.). JoVE. [Link]

-

TRIMETHYLSILYLMETHYLMAGNESIUM CHLORIDE Safety Data Sheet. (n.d.). ChemSrc. [Link]

-

(E,E)-Trimethyl(4-phenyl-1,3-butadienyl)silane. (n.d.). Organic Syntheses. [Link]

-

Bellassoued, M., Dubois, J. E., & Bertounesque, E. (1987). A Simple Preparation of Trimethylsilyl Acetic Acid. Synthetic Communications, 17(10), 1181-1183. [Link]

-

Exploring the Synthesis and Applications of Trimethylsilyl Acetate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Synthesis method of trimethylsilyl acetate. (2014, April 30).

-

Bellassoued, M., Dubois, J., & Bertounesque, E. (1987). A Simple Preparation of Trimethylsilyl Acetic Acid. Synthetic Communications. [Link]

-

Trimethylsilylmethylmagnesium Chloride. (n.d.). ResearchGate. [Link]

-

Cowan, P. J., & Rathke, M. W. (1982). Acylation of Trimethylsilyl Acetate. A Synthetic Route to β-Keto Acids and Methyl Ketones. Synthetic Communications, 12(3), 183-188. [Link]

-

(S)-Nonafluoro-1-butanesulfinamide. (n.d.). Organic Syntheses. [Link]

-

Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. (1993). Indian Journal of Technology, 31(11), 819-821. [Link]

-

The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]

-

Tuulmets, A., Nguyen, B. C., & Panov, D. (2000). Selectivity in the Grignard Reaction with Silanes. Synthesis, 2000(X), 291-293. [Link]

-

A Simple Preparation of Trimethylsilyl Acetic Acid. (1987). Synthetic Communications. [Link]

-

α-ALKYL-α-PHENYLACETALDEHYDES. (n.d.). Organic Syntheses. [Link]

Sources

- 1. (TRIMETHYLSILYL)ACETIC ACID | 2345-38-2 [chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents [jove.com]

- 4. Buy Trimethylsilylmethylmagnesium Chloride | 13170-43-9 [smolecule.com]

- 5. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Page loading... [guidechem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of (Trimethylsilyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Trimethylsilyl)acetic acid, a versatile bifunctional molecule, finds significant application in organic synthesis and serves as a crucial building block in the development of pharmaceutical compounds. Its unique structure, incorporating both a carboxylic acid and a trimethylsilyl group, imparts distinct chemical properties that are leveraged in various synthetic transformations. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (trimethylsilyl)acetic acid, offering insights from a Senior Application Scientist's perspective on data acquisition and interpretation.

Molecular Structure and Spectroscopic Correlation

The molecular structure of (trimethylsilyl)acetic acid, with the chemical formula C₅H₁₂O₂Si, consists of a central methylene group (CH₂) flanked by a trimethylsilyl group (Si(CH₃)₃) and a carboxylic acid group (COOH).[1][2] This arrangement gives rise to characteristic signals in various spectroscopic techniques, which will be dissected in the following sections.

Caption: Molecular structure of (Trimethylsilyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (trimethylsilyl)acetic acid, both ¹H and ¹³C NMR provide unambiguous information about its carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (trimethylsilyl)acetic acid is characterized by its simplicity, which is a direct reflection of the molecule's symmetry.

Table 1: ¹H NMR Spectroscopic Data for (Trimethylsilyl)acetic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet | 1H | COOH |

| ~2.0 | Singlet | 2H | CH₂ |

| ~0.1 | Singlet | 9H | Si(CH₃)₃ |

Data sourced from ChemicalBook and Spectral Database for Organic Compounds (SDBS).[3][4][5][6][7][8]

Expertise & Experience in Interpretation:

-

The Carboxylic Acid Proton (COOH): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum, often between 11 and 12 ppm. Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding effects. In some instances, this peak may not be observed if deuterium exchange occurs with a protic solvent like D₂O.

-

The Methylene Protons (CH₂): The two protons of the methylene group are chemically equivalent and therefore appear as a sharp singlet around 2.0 ppm. Their proximity to the electron-withdrawing carboxylic acid group results in a downfield shift compared to a simple alkane.

-

The Trimethylsilyl Protons (Si(CH₃)₃): The nine protons of the three methyl groups attached to the silicon atom are also chemically equivalent, giving rise to a strong, sharp singlet at approximately 0.1 ppm. The high shielding effect of the silicon atom is responsible for this characteristic upfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (Trimethylsilyl)acetic acid

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C=O |

| ~25 | CH₂ |

| ~-2 | Si(CH₃)₃ |

Data sourced from ChemicalBook and Spectral Database for Organic Compounds (SDBS).[3][4][5][6][7][9]

Expertise & Experience in Interpretation:

-

The Carbonyl Carbon (C=O): The carbon of the carbonyl group is significantly deshielded and resonates at a very downfield chemical shift, typically around 178 ppm.

-

The Methylene Carbon (CH₂): The methylene carbon appears at approximately 25 ppm.

-

The Trimethylsilyl Methyl Carbons (Si(CH₃)₃): The three equivalent methyl carbons attached to the silicon atom are highly shielded, resulting in a characteristic upfield signal at approximately -2 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of (trimethylsilyl)acetic acid displays characteristic absorption bands corresponding to the carboxylic acid and trimethylsilyl moieties.

Table 3: Key IR Absorption Bands for (Trimethylsilyl)acetic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~840 | Strong | Si-C stretch |

Data sourced from ChemicalBook and Spectral Database for Organic Compounds (SDBS).[3][4][5][6][7][10]

Expertise & Experience in Interpretation:

-

O-H Stretch: The most prominent feature in the IR spectrum is the very broad and strong absorption band in the region of 2500-3300 cm⁻¹. This is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[11]

-

C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid group.[11] The position of this band can be influenced by hydrogen bonding.

-

Si-CH₃ and Si-C Vibrations: The presence of the trimethylsilyl group is confirmed by a strong band around 1250 cm⁻¹ due to the symmetric deformation of the Si-CH₃ bonds and another strong band around 840 cm⁻¹ corresponding to the Si-C stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For (trimethylsilyl)acetic acid, electron ionization (EI) is a common technique.

Table 4: Major Fragments in the Mass Spectrum of (Trimethylsilyl)acetic acid

| m/z | Relative Intensity | Possible Fragment Ion |

| 132 | Low | [M]⁺ (Molecular Ion) |

| 117 | Moderate | [M - CH₃]⁺ |

| 75 | High | [(CH₃)₂SiOH]⁺ |

| 73 | Very High | [(CH₃)₃Si]⁺ (Base Peak) |

| 45 | Moderate | [COOH]⁺ |

Data interpreted from typical fragmentation patterns of similar compounds and general mass spectrometry principles.

Expertise & Experience in Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) at m/z 132 is expected, corresponding to the molecular weight of (trimethylsilyl)acetic acid (132.23 g/mol ).[1][2] However, it is often of low intensity due to the facile fragmentation of the molecule.

-

Loss of a Methyl Group: A significant peak is often observed at m/z 117, which corresponds to the loss of a methyl radical ([M - CH₃]⁺) from the trimethylsilyl group.

-

The Base Peak: The most intense peak in the spectrum, the base peak, is typically found at m/z 73. This corresponds to the stable trimethylsilyl cation, [(CH₃)₃Si]⁺. This is a very characteristic fragment for compounds containing a trimethylsilyl group.

-

Other Significant Fragments: A peak at m/z 75 can be attributed to the rearrangement and formation of the [(CH₃)₂SiOH]⁺ ion. The fragment at m/z 45 corresponds to the carboxyl group, [COOH]⁺.

Experimental Protocol: A Self-Validating Spectroscopic Analysis Workflow

To ensure the identity and purity of a sample of (trimethylsilyl)acetic acid, a multi-technique spectroscopic approach is essential. The following protocol outlines a self-validating workflow.

Sources

- 1. scbt.com [scbt.com]

- 2. Acetic acid, (trimethylsilyl)- [webbook.nist.gov]

- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 6. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 7. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 8. (TRIMETHYLSILYL)ACETIC ACID(2345-38-2) 1H NMR [m.chemicalbook.com]

- 9. (TRIMETHYLSILYL)ACETIC ACID(2345-38-2) 13C NMR [m.chemicalbook.com]

- 10. (TRIMETHYLSILYL)ACETIC ACID(2345-38-2) IR Spectrum [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

(Trimethylsilyl)acetic Acid: A Comprehensive Technical Guide to Solubility and Stability for the Research Scientist

Introduction: The Versatility of a Silyl-Functionalized Carboxylic Acid

(Trimethylsilyl)acetic acid, a unique organosilicon compound, has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and pharmaceutical development.[1] Its structure, which marries a carboxylic acid moiety with a bulky, lipophilic trimethylsilyl group, imparts a distinct set of physicochemical properties that are advantageous in various applications. These include its use as a valuable reagent in the preparation of α,β-unsaturated carboxylic acids and α-trimethylsilylbutyrolactones.[2] Understanding the solubility and stability of this compound is paramount for its effective handling, storage, and application in sensitive experimental and developmental workflows.

This in-depth technical guide provides a comprehensive overview of the solubility and stability of (Trimethylsilyl)acetic acid. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge and experimentally-validated protocols to confidently work with this versatile compound.

Physicochemical Properties

A foundational understanding of the basic physical and chemical properties of (Trimethylsilyl)acetic acid is essential before delving into its solubility and stability profiles.

| Property | Value | Source(s) |

| CAS Number | 2345-38-2 | [3][4][5] |

| Molecular Formula | C₅H₁₂O₂Si | [1][3] |

| Molecular Weight | 132.23 g/mol | [1][3][4] |

| Appearance | Colorless to off-white solid | [2] |

| Melting Point | 39-42 °C (lit.) | [4] |

| Boiling Point | 178.09 °C | [1] |

| Flash Point | 95 °C (closed cup) | [4] |

I. Solubility Profile of (Trimethylsilyl)acetic Acid

The solubility of (Trimethylsilyl)acetic acid is a critical parameter for its application in various reaction and formulation systems. Its unique structure suggests a nuanced solubility profile, with the polar carboxylic acid group favoring polar solvents and the nonpolar trimethylsilyl group favoring nonpolar environments.

Qualitative Solubility Insights

Initial assessments indicate that (Trimethylsilyl)acetic acid is soluble in ethereal solvents.[2] As a carboxylic acid, its solubility in aqueous solutions is expected to be pH-dependent, with increased solubility in basic solutions due to the formation of the carboxylate salt. It is also noted to be slightly soluble in water.

Quantitative Solubility Determination: An Experimental Workflow

To provide a comprehensive and actionable understanding of its solubility, the following detailed protocol outlines the industry-standard shake-flask method for quantitative solubility determination. This method is robust and yields reliable, equilibrium solubility data.

Objective: To determine the equilibrium solubility of (Trimethylsilyl)acetic acid in a range of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

-

(Trimethylsilyl)acetic acid (solid)

-

Selected solvents:

-

Water (deionized)

-

Methanol

-

Ethanol

-

Isopropanol

-

Acetonitrile

-

Tetrahydrofuran (THF)

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (Trimethylsilyl)acetic acid to a series of vials, ensuring a visible excess of solid remains at equilibrium.

-

To each vial, add a known volume of the respective solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid throughout this period is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of (Trimethylsilyl)acetic acid of known concentrations in the respective solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response versus concentration.

-

Inject the filtered sample solutions and determine their concentrations from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or g/100 mL.

-

Diagram: Workflow for Quantitative Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility.

II. Chemical Stability of (Trimethylsilyl)acetic Acid

The stability of (Trimethylsilyl)acetic acid is a critical consideration for its storage, handling, and use in chemical reactions and formulations. As a silyl-containing compound, it is inherently susceptible to hydrolysis, and as a carboxylic acid, its stability can be influenced by temperature and pH.

General Stability and Incompatibilities

(Trimethylsilyl)acetic acid is generally stable under normal, anhydrous conditions. However, it is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere. It is incompatible with strong oxidizing agents, acids, and bases. Upon decomposition, particularly at elevated temperatures, it may produce organic acid vapors.

Hydrolytic Stability: The Influence of pH

The Si-C bond in (Trimethylsilyl)acetic acid is generally stable, but the compound's overall stability in aqueous media is dictated by the potential for hydrolysis, which is significantly influenced by pH. The hydrolysis of silyl ethers and related compounds is known to be catalyzed by both acid and base. Therefore, the stability of (Trimethylsilyl)acetic acid in aqueous solutions is expected to be lowest at acidic and basic pH values and greatest at a near-neutral pH.

Objective: To evaluate the rate of hydrolysis of (Trimethylsilyl)acetic acid in aqueous buffered solutions at acidic, neutral, and basic pH.

Materials:

-

(Trimethylsilyl)acetic acid

-

Aqueous buffer solutions:

-

pH 4 (e.g., acetate buffer)

-

pH 7 (e.g., phosphate buffer)

-

pH 9 (e.g., borate buffer)

-

-

Acetonitrile or other suitable co-solvent to ensure initial dissolution

-

Temperature-controlled incubator or water bath (e.g., 37 °C)

-

HPLC system with a suitable detector

-

Vials and autosampler vials

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of (Trimethylsilyl)acetic acid in the chosen co-solvent.

-

In separate vials for each pH, add the appropriate buffer solution.

-